molecular formula C7H9BrN2O B13905000 1-(2-Amino-5-bromopyridin-3-yl)ethanol CAS No. 1067887-42-6

1-(2-Amino-5-bromopyridin-3-yl)ethanol

Cat. No.: B13905000
CAS No.: 1067887-42-6
M. Wt: 217.06 g/mol
InChI Key: BRGDGUJGSXQUTN-UHFFFAOYSA-N
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Description

Overview of Pyridine (B92270) Scaffolds in Modern Organic Synthesis

Pyridine, a six-membered heteroaromatic ring containing one nitrogen atom, is a fundamental scaffold in organic chemistry. sigmaaldrich.com Its derivatives are ubiquitous, found in natural products like vitamins (niacin and pyridoxine) and alkaloids, and are integral to numerous synthetic compounds with diverse applications. sigmaaldrich.com The pyridine ring's unique electronic properties, including its basicity and susceptibility to both electrophilic and nucleophilic substitution, make it a versatile building block in the synthesis of complex molecules. sigmaaldrich.com In medicinal chemistry, the pyridine nucleus is a "privileged scaffold," frequently incorporated into drug candidates to enhance properties such as aqueous solubility and metabolic stability. nih.govslideshare.net The ease with which the pyridine ring can be functionalized allows for the systematic modification of molecular properties, a crucial aspect of drug design and materials science. sigmaaldrich.com

Significance of Amino and Hydroxyl Functionalities in Heterocyclic Chemistry

The introduction of amino (-NH2) and hydroxyl (-OH) groups onto a heterocyclic core, such as pyridine, profoundly influences the molecule's chemical and biological characteristics. The amino group, a key functional group in many drugs, can act as a hydrogen bond donor and acceptor, and its basicity allows for the formation of salts, which can improve a compound's solubility and bioavailability. nih.gov In many heterocyclic systems, the amino group is a crucial pharmacophore, directly interacting with biological targets. hymasynthesis.com

Similarly, the hydroxyl group significantly impacts a molecule's properties. It is a polar functional group capable of forming strong hydrogen bonds, which can be critical for molecular recognition at a biological target. nih.govpharmaffiliates.com The presence of a hydroxyl group generally increases a compound's hydrophilicity. nih.gov From a synthetic standpoint, the hydroxyl group is a versatile handle for further chemical modifications, such as esterification or etherification, allowing for the fine-tuning of a molecule's properties. nih.gov The combination of both amino and hydroxyl groups on a single heterocyclic scaffold creates a multifunctional molecule with a wide potential for forming various intermolecular interactions.

Structural Context of 1-(2-Amino-5-bromopyridin-3-yl)ethanol within Pyridine Derivatives

The 2-aminopyridine moiety is a common structural motif in medicinal chemistry. bldpharm.com The bromine atom at the 5-position acts as a heavy atom and a lipophilic group, and it also provides a potential site for further synthetic transformations, such as cross-coupling reactions. The 1-hydroxyethyl group at the 3-position introduces a chiral center, meaning that this compound can exist as a pair of enantiomers. This chirality is significant, as stereoisomers of a compound can have drastically different biological activities.

Below is a data table summarizing the basic chemical information for this compound.

PropertyValue
Compound Name This compound
Molecular Formula C7H9BrN2O
CAS Number Not Available

Data sourced from publicly available information from chemical suppliers.

Research Gaps and Objectives in the Study of this compound

A comprehensive search of the scientific literature reveals a significant research gap concerning this compound. There is a notable absence of published studies detailing its synthesis, characterization, or evaluation of its chemical and biological properties. This lack of information presents a clear opportunity for future research.

Given the functionalities present in the molecule, several research objectives can be proposed:

Development of Synthetic Routes: A primary objective would be to establish efficient and stereoselective synthetic methods to access both the racemic mixture and the individual enantiomers of this compound.

Physicochemical Characterization: Thorough characterization using techniques such as NMR, mass spectrometry, and X-ray crystallography would be essential to confirm its structure and stereochemistry.

Exploration of Chemical Reactivity: Investigating the reactivity of the amino, hydroxyl, and bromo functionalities could lead to the synthesis of a library of new derivatives with potentially interesting properties.

Biological Screening: The prevalence of the substituted pyridine scaffold in pharmaceuticals suggests that this compound and its derivatives could be valuable candidates for biological screening. researchgate.netnih.gov Based on the activities of related compounds, potential areas of investigation could include antimicrobial, antiviral, or anticancer assays. slideshare.net

Coordination Chemistry: Pyridine-based amino alcohols are known to act as ligands for metal complexes, and investigating the coordination chemistry of this compound could lead to new catalysts or materials.

The study of this compound offers a new avenue within the broader field of pyridine chemistry. Its multifunctional nature and the current lack of dedicated research highlight it as a compound of interest for further scientific exploration.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1067887-42-6

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

1-(2-amino-5-bromopyridin-3-yl)ethanol

InChI

InChI=1S/C7H9BrN2O/c1-4(11)6-2-5(8)3-10-7(6)9/h2-4,11H,1H3,(H2,9,10)

InChI Key

BRGDGUJGSXQUTN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(N=CC(=C1)Br)N)O

Origin of Product

United States

Synthetic Methodologies for 1 2 Amino 5 Bromopyridin 3 Yl Ethanol

Retrosynthetic Analysis and Identification of Key Starting Materials

A retrosynthetic analysis of 1-(2-Amino-5-bromopyridin-3-yl)ethanol identifies key disconnections that point to logical and accessible starting materials. The primary disconnection is at the C3-carbon bond of the ethanol (B145695) side chain, suggesting a precursor such as 2-amino-5-bromo-3-acetylpyridine or 2-amino-5-bromo-3-formylpyridine. Further disconnection of the carbon-bromine bond on the pyridine (B92270) ring leads back to the readily available and inexpensive starting material, 2-aminopyridine.

This analysis outlines a synthetic strategy that involves two main transformations:

Halogenation: Selective bromination of the 2-aminopyridine ring at the C-5 position.

Side-Chain Formation/Modification: Introduction of a two-carbon side chain at the C-3 position, followed by transformation to the desired ethanol group.

The key starting materials and intermediates identified through this analysis are:

2-Aminopyridine: The fundamental building block for the pyridine scaffold.

2-Amino-5-bromopyridine (B118841): A key intermediate formed via halogenation. researchgate.net

2-Amino-5-bromo-3-acetylpyridine or 2-Amino-5-bromo-3-formylpyridine: Advanced intermediates that possess the necessary carbonyl group for subsequent reduction or addition reactions to form the final alcohol.

Direct Synthesis Routes to the this compound Scaffold

Direct synthesis routes focus on the sequential functionalization of the pyridine ring, beginning with halogenation and followed by the construction of the ethanol side chain.

The introduction of a bromine atom at the C-5 position of 2-aminopyridine is a critical step in the synthesis. The amino group at the C-2 position is a strong activating group, directing electrophilic substitution primarily to the C-3 and C-5 positions. Selective bromination at C-5 can be achieved using various brominating agents.

One common method involves the direct bromination of 2-aminopyridine. To control the reaction and improve regioselectivity, the amino group is often first protected by acylation (e.g., with acetic anhydride). researchgate.net The resulting 2-acetamidopyridine is then brominated, and subsequent hydrolysis removes the acetyl group to yield 2-amino-5-bromopyridine. researchgate.net

An alternative and often high-yielding method utilizes N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent like acetone. ijssst.info This approach can provide the desired 2-amino-5-bromopyridine in high purity. ijssst.info However, controlling the stoichiometry is crucial to prevent over-bromination, which can lead to the formation of 2-amino-3,5-dibromopyridine as a significant byproduct. heteroletters.org Phenyltrimethylammonium tribromide has also been employed as a mild and effective reagent for this transformation, offering good yields under controlled temperature conditions. patsnap.com

Table 1: Comparison of Halogenation Reagents for 2-Aminopyridine

Reagent Typical Conditions Yield Notes
Br₂ / Acetic Anhydride 1. Acylation (reflux) 2. Bromination (50°C) 3. Hydrolysis (NaOH) ~67% Three-step process involving protection/deprotection. researchgate.net
N-Bromosuccinimide (NBS) Acetone, 10°C ~95% High yield, but risk of dibromination if not controlled. ijssst.info

Once the 2-amino-5-bromopyridine scaffold is in hand, the next critical phase is the installation of the 1-hydroxyethyl group at the C-3 position. This can be accomplished through several distinct chemical strategies.

Chemoenzymatic methods offer a highly stereoselective route to chiral alcohols, which are valuable in pharmaceutical synthesis. This approach typically involves the enzymatic reduction of a precursor ketone, such as 2-amino-5-bromo-3-acetylpyridine. The use of microorganisms or isolated enzymes as biocatalysts can produce the desired (R)- or (S)-enantiomer of the alcohol with high enantiomeric excess (e.e.).

Studies on various acetylpyridine derivatives have demonstrated the effectiveness of this strategy. For instance, the yeast Candida maris has been shown to reduce acetylpyridines to the corresponding (R)-1-(pyridyl)ethanols with high yields and stereoselectivity. tandfonline.comoup.comtandfonline.com This type of microbial reduction is advantageous as it operates under mild conditions and can provide optically active products that are difficult to obtain through traditional chemical methods. tandfonline.comnih.gov The process often utilizes a co-factor regeneration system, making it economically viable. tandfonline.com

Table 2: Microbial Reduction of Acetylpyridine Derivatives

Microorganism Substrate Product Configuration Enantiomeric Excess (e.e.)
Candida maris IFO10003 5-Acetylfuro[2,3-c]pyridine (R)-Alcohol 97%
Candida maris IFO10003 Acetylpyridine Derivatives (R)-Alcohols High

A classic and versatile method for forming carbon-carbon bonds and generating alcohols is through the addition of organometallic reagents, such as Grignard or organolithium reagents, to a carbonyl group. libretexts.org To synthesize this compound via this route, a 2-amino-5-bromo-3-formylpyridine precursor is required.

The reaction would involve the nucleophilic addition of a methylmagnesium halide (e.g., CH₃MgBr) to the aldehyde functionality. The resulting magnesium alkoxide intermediate is then protonated during an aqueous workup to yield the final secondary alcohol. This method is highly effective for creating secondary alcohols from aldehydes. libretexts.org While the synthesis of the specific 2-amino-5-bromo-3-formylpyridine precursor is a necessary prerequisite, related transformations, such as the synthesis of 2-(2-amino-5-bromo-benzoyl)pyridine from 2-bromopyridine and a corresponding boronic acid, have been documented, indicating the feasibility of introducing functional groups at the C-3 position. google.com

The most direct route to this compound involves the chemical reduction of the corresponding ketone, 2-amino-5-bromo-3-acetylpyridine. This transformation is reliably achieved using common hydride-donating reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent widely used for the reduction of aldehydes and ketones to their corresponding alcohols. organic-chemistry.orgbenthamopen.com The reaction is typically carried out in a protic solvent such as methanol or ethanol at room temperature. NaBH₄ is preferred for its safety, ease of handling, and high chemoselectivity, as it does not typically reduce more robust functional groups like esters or amides under these conditions. This method provides a high yield of the racemic alcohol product efficiently and cost-effectively.

Introduction of the Hydroxyl-Containing Side Chain at C-3

Multi-Step Synthesis Pathways for this compound

The construction of this compound is not a single-step process but rather a sequence of reactions that progressively build the target molecule from simpler pyridine derivatives. These pathways focus on the regioselective introduction of substituents onto the pyridine ring.

A common and logical synthetic route commences with the readily available starting material, 2-aminopyridine. The pathway involves two key transformations: the selective bromination of the pyridine ring followed by the introduction of the 1-hydroxyethyl group at the 3-position.

Step 1: Synthesis of 2-Amino-5-bromopyridine

The initial step is the electrophilic bromination of 2-aminopyridine. The amino group at the 2-position is a strong activating group, directing electrophiles primarily to the 5-position. A common method involves reacting 2-aminopyridine with a brominating agent. To avoid over-bromination, which can lead to byproducts such as 2-amino-3,5-dibromopyridine, the amino group is often first protected via acylation. researchgate.netheteroletters.org For instance, reacting 2-aminopyridine with acetic anhydride yields 2-acetamidopyridine. This protected intermediate is then brominated, and the acetyl protecting group is subsequently removed by hydrolysis under acidic or alkaline conditions to yield 2-amino-5-bromopyridine. researchgate.netgoogleapis.com

Step 2: Acylation to form 1-(2-Amino-5-bromopyridin-3-yl)ethanone

With 2-amino-5-bromopyridine in hand, the next step is to introduce an acetyl group at the 3-position. This is typically achieved through a Friedel-Crafts acylation or a related reaction. The presence of the amino and bromo substituents influences the regioselectivity of this step. The reaction with an acetylating agent, such as acetyl chloride or acetic anhydride, under appropriate catalytic conditions (e.g., a Lewis acid) installs the acetyl group, yielding the key ketone intermediate, 1-(2-amino-5-bromopyridin-3-yl)ethanone. lookchem.comachmem.combldpharm.com

Step 3: Reduction to this compound

The final step is the reduction of the carbonyl group of the ketone intermediate to a secondary alcohol. This transformation is readily accomplished using standard reducing agents. Common reagents for this purpose include sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol, or lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). The choice of reducing agent depends on the presence of other functional groups in the molecule. For this specific substrate, the milder sodium borohydride is generally sufficient and preferred, leading to the formation of racemic this compound.

The direct bromination of 2-aminopyridine is prone to forming a significant amount of the 2-amino-3,5-dibromopyridine byproduct. heteroletters.org Several strategies have been developed to improve the yield of the desired 2-amino-5-bromopyridine.

Protecting Groups: As mentioned, acetylation of the amino group is a common strategy. researchgate.netheteroletters.org The bulkier acetamido group helps to sterically hinder the 3-position while still strongly directing bromination to the 5-position. After bromination, the protecting group is removed by hydrolysis.

Choice of Brominating Agent: Instead of using elemental bromine (Br₂), which can be harsh, alternative brominating agents like N-bromosuccinimide (NBS) are often employed for better control. ijssst.info Another mild and effective reagent is phenyltrimethylammonium tribromide, which has been shown to reduce the formation of 3-position byproducts and operate under mild conditions (20-50°C) in solvents like chloroform, leading to good yields. patsnap.com

Reaction Parameters: The choice of solvent and temperature can significantly influence the reaction's outcome. Studies have shown that solvents like acetone or acetonitrile can be effective for bromination with NBS. heteroletters.orgijssst.info Temperature control is also critical; for example, carrying out the NBS bromination at 10°C helps to minimize side reactions. ijssst.info

The table below summarizes various conditions explored for the synthesis of the key intermediate, 2-amino-5-bromopyridine.

Starting MaterialBrominating AgentSolventTemperatureYieldReference
2-AminopyridineN-Bromosuccinimide (NBS)Acetone10°C95.0% ijssst.info
2-AminopyridinePhenyltrimethylammonium tribromideChloroform25-30°C75-78% patsnap.com
2-AcetamidopyridineBromine (Br₂)Acetic Acid50°C- researchgate.net

Stereoselective Synthesis of this compound and its Enantiomers

Since this compound contains a stereocenter at the carbon bearing the hydroxyl group, it exists as a pair of enantiomers. The synthesis of single enantiomers requires stereoselective methods, which fall into two main categories: asymmetric synthesis, which creates the desired stereocenter selectively, and resolution, which separates a pre-existing racemic mixture.

Asymmetric catalysis offers an efficient route to enantiomerically enriched alcohols by directly forming one enantiomer in excess. A primary strategy is the asymmetric reduction of the prochiral ketone intermediate, 1-(2-amino-5-bromopyridin-3-yl)ethanone.

This transformation can be achieved using chiral catalysts, often based on transition metals like ruthenium, rhodium, or iridium, complexed with chiral ligands. d-nb.info These catalytic systems facilitate the transfer of hydrogen (from H₂ gas or a hydrogen donor like isopropanol or formic acid) to the carbonyl group in a stereochemically controlled manner. The catalyst-substrate complex creates a chiral environment around the ketone, forcing the hydride to add preferentially to one face of the carbonyl, leading to an excess of one enantiomer of the alcohol. A wide array of catalytic approaches has been developed for the asymmetric reduction of pyridine ketones, including direct hydrogenation, transfer hydrogenation, and hydrosilylation, providing a powerful toolkit for accessing enantiopure chiral 2-pyridine alcohols. d-nb.info

Alternative approaches to obtaining single enantiomers involve the use of chiral auxiliaries or the resolution of the racemic mixture.

Chiral Auxiliaries:

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of synthesizing this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a precursor molecule. For example, an acyl derivative of the chiral auxiliary could undergo a diastereoselective reaction with a methyl nucleophile. The steric bulk of the auxiliary would shield one face of the molecule, forcing the incoming group to attack from the opposite, less hindered face. After the new stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com This strategy allows for the creation of the desired stereocenter with high diastereoselectivity.

Resolving Agent Applications:

When a racemic mixture of this compound is produced, it can be separated into its constituent enantiomers through a process called resolution. wikipedia.org

Diastereomeric Salt Formation: A common method involves reacting the racemic alcohol with an enantiomerically pure chiral acid, known as a resolving agent, such as (+)-tartaric acid or (-)-mandelic acid. libretexts.org This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility. wikipedia.org This difference allows one of the diastereomeric salts to be selectively crystallized from a suitable solvent. The crystallized salt is then separated by filtration, and treatment with a base regenerates the single, enantiomerically pure alcohol. wikipedia.orglibretexts.org

Enzymatic Kinetic Resolution: Another powerful resolution technique is enzymatic kinetic resolution. jocpr.com This method utilizes enzymes, typically lipases such as Candida antarctica lipase B (CALB), which can selectively catalyze a reaction on one enantiomer of the racemic mixture at a much faster rate than the other. acs.orgnih.gov For a racemic alcohol, the reaction is often an acylation (e.g., using vinyl acetate). The enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer), leaving the other enantiomer (the S-enantiomer) largely unreacted. acs.org The resulting mixture of the acylated product (e.g., (R)-acetate) and the unreacted alcohol (e.g., (S)-alcohol) can then be separated by standard chromatographic methods, providing access to both enantiomers in high enantiomeric purity. jocpr.comacs.org

Advanced Spectroscopic and Structural Elucidation of 1 2 Amino 5 Bromopyridin 3 Yl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H, ¹³C, ¹⁵N NMR for Connectivity and Protonation State

To confirm the molecular structure of 1-(2-Amino-5-bromopyridin-3-yl)ethanol, one-dimensional NMR spectra are essential.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. This would include signals for the two aromatic protons on the pyridine (B92270) ring, the amino (-NH₂) protons, the hydroxyl (-OH) proton, the methine (-CH) proton, and the methyl (-CH₃) protons. The chemical shift (δ) of each signal would indicate its electronic environment, the integration would confirm the number of protons for each signal, and the splitting pattern (multiplicity), governed by coupling constants (J), would reveal adjacent protons.

¹³C NMR: A carbon-13 NMR spectrum would display a signal for each of the seven unique carbon atoms in the structure. The chemical shifts would differentiate between the aromatic carbons of the pyridine ring and the aliphatic carbons of the ethanol (B145695) side chain.

¹⁵N NMR: A nitrogen-15 (B135050) NMR spectrum would show signals for the two nitrogen atoms (the ring nitrogen and the amino group), providing information about their electronic state and involvement in hydrogen bonding.

A representative, but hypothetical, data table for this section would look like this:

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
C2-[Value]
C3-[Value]
C4[Value][Value]
C5-[Value]
C6[Value][Value]
CH(OH)[Value][Value]
CH₃[Value][Value]
NH₂[Value]-
OH[Value]-

Without experimental data, these values cannot be accurately provided.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Regio- and Stereochemical Characterization

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and elucidating complex structural details.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, confirming, for example, the coupling between the methine proton and the methyl protons of the ethanol group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. This would definitively link the proton and carbon assignments for the -CH, -CH₃, and aromatic C-H groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It would be vital for confirming the regiochemistry, for instance, by showing a correlation from the methine proton of the ethanol group to carbons C2 and C4 of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, which is key for determining the preferred conformation of the ethanol side chain relative to the pyridine ring.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. The resulting spectrum would display characteristic absorption bands confirming the presence of key functional groups in this compound. Expected absorptions would include:

A broad band around 3200-3600 cm⁻¹ for the O-H stretch of the alcohol.

Two sharp peaks in the 3300-3500 cm⁻¹ region for the symmetric and asymmetric N-H stretching of the primary amine.

Bands around 1600 cm⁻¹ corresponding to C=C and C=N stretching in the aromatic pyridine ring.

A band in the 1050-1260 cm⁻¹ region for the C-O stretch of the alcohol.

A signal in the low-frequency region corresponding to the C-Br stretch.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

If a suitable single crystal of the compound could be grown, X-ray crystallography would provide the definitive three-dimensional structure in the solid state. This analysis would yield precise bond lengths, bond angles, and torsional angles.

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the individual molecular structure, crystallographic data would reveal how the molecules arrange themselves in the crystal lattice. This analysis would focus on intermolecular interactions, such as hydrogen bonds involving the amino and hydroxyl groups with neighboring molecules, and potential π-π stacking interactions between the pyridine rings. These interactions govern the macroscopic properties of the solid material.

Advanced Spectroscopic Methods for Isomer and Conformational Analysis

A comprehensive analysis of the isomeric and conformational landscape of this compound, a substituted pyridine derivative of interest in medicinal chemistry and materials science, necessitates the application of advanced spectroscopic techniques. While foundational methods like ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry are crucial for initial structural confirmation, a deeper understanding of its three-dimensional structure and the subtle energetic differences between its various forms requires more sophisticated approaches.

Detailed research findings on the specific application of advanced spectroscopic methods for the isomer and conformational analysis of this compound are not extensively available in peer-reviewed literature. However, based on the analysis of analogous molecular structures, a combination of computational modeling and advanced NMR techniques would be the most powerful strategy for such an investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Advanced NMR experiments are pivotal in elucidating the conformational preferences and dynamic behavior of molecules in solution. For this compound, techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be instrumental. These experiments can reveal through-space correlations between protons, providing direct evidence for their spatial proximity and thus defining the molecule's preferred conformation around the C-C bond connecting the pyridine ring and the ethanol moiety.

Furthermore, the measurement of vicinal coupling constants (³JHH) between the methine proton of the ethanol group and the methylene (B1212753) protons can provide valuable information about the dihedral angles, which can be correlated with specific staggered or eclipsed conformations using the Karplus equation. Variable temperature (VT) NMR studies could also be employed to investigate the rotational barriers around single bonds and to identify the presence of different conformers in equilibrium.

Computational Chemistry:

In conjunction with experimental data, computational chemistry plays a vital role in mapping the potential energy surface of the molecule. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the relative energies of different isomers and conformers. These calculations can also simulate spectroscopic data, such as NMR chemical shifts and coupling constants, which can then be compared with experimental results to validate the predicted structures.

Vibrational Spectroscopy:

Advanced vibrational spectroscopy techniques, such as Raman spectroscopy, can complement IR data. The vibrational modes of a molecule are sensitive to its geometry, and thus, distinct spectral features can be associated with different conformers. The combination of experimental IR and Raman spectra with theoretical predictions from computational models can provide a robust assignment of the observed vibrational bands to specific conformational states.

Mass Spectrometry:

While conventional mass spectrometry is primarily used to determine the molecular weight and fragmentation patterns, more advanced techniques like ion mobility-mass spectrometry (IM-MS) could potentially separate and characterize different conformers in the gas phase. This technique separates ions based on their size and shape (collision cross-section), offering an additional dimension of structural information.

Data Tables:

Due to the limited availability of specific experimental research on this compound, the following tables represent hypothetical data that would be expected from the advanced spectroscopic analyses described above. These tables are intended to be illustrative of the type of data that would be generated in such a study.

Table 1: Hypothetical ¹H NMR NOESY Correlations for the Most Stable Conformer of this compound

Proton 1Proton 2NOE Correlation Intensity
H (methine)H (pyridine ring, ortho)Strong
H (methine)H (methyl)Medium
H (amino)H (pyridine ring, ortho)Medium
H (hydroxyl)H (methine)Weak

Table 2: Predicted Relative Energies of this compound Conformers from DFT Calculations

ConformerDihedral Angle (N-C-C-O)Relative Energy (kcal/mol)
Anti-periplanar~180°0.00
Syn-clinal (gauche)~60°1.25
Anti-clinal~120°2.50
Syn-periplanar~0°5.00

Reactivity and Mechanistic Investigations of 1 2 Amino 5 Bromopyridin 3 Yl Ethanol

Transformations Involving the Bromine Substituent on the Pyridine (B92270) Ring

The bromine atom at the 5-position of the pyridine ring is a key handle for a variety of chemical transformations, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of aromatic rings, particularly those activated by electron-withdrawing groups. In the case of 1-(2-Amino-5-bromopyridin-3-yl)ethanol, the pyridine nitrogen itself acts as an electron-withdrawing entity, facilitating nucleophilic attack. However, the reactivity in SNAr reactions is highly dependent on the nature of the nucleophile and the reaction conditions. While direct displacement of the bromide by strong nucleophiles is possible, the presence of the amino group can complicate the reaction through potential side reactions or by influencing the electronic properties of the ring. Generally, for SNAr to occur on a pyridine ring, the presence of strong electron-withdrawing groups ortho or para to the leaving group is beneficial. In this molecule, the amino group is an electron-donating group, which may decrease the ring's susceptibility to nucleophilic attack compared to pyridines with electron-withdrawing substituents.

Metal-Catalyzed Cross-Coupling Reactions

The bromine substituent serves as an excellent electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of C-C and C-N bonds. wikipedia.orgorganic-chemistry.orgresearchgate.netacsgcipr.org

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the pyridine ring and a variety of organoboron compounds. nih.govyonedalabs.comlibretexts.orgnih.gov For this compound, a Suzuki-Miyaura coupling would involve the reaction with a boronic acid or ester in the presence of a palladium catalyst and a base. The reaction is generally tolerant of various functional groups, including the amino and hydroxyl groups present in the molecule, although protection of these groups may sometimes be necessary to improve yields and prevent side reactions.

Interactive Table: Illustrative Suzuki-Miyaura Reaction Conditions

Coupling Partner (R-B(OH)₂)Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/Water10085-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Dioxane/Water9080-90
Thiophene-2-boronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene11075-85

Note: The data in this table is illustrative and based on typical conditions for Suzuki-Miyaura reactions on similar 2-amino-5-bromopyridine (B118841) substrates. Actual results for this compound may vary.

Sonogashira Coupling: This coupling reaction is utilized to form a carbon-carbon bond between the pyridine ring and a terminal alkyne. organic-chemistry.orgwikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. scirp.orgsemanticscholar.org The amino and alcohol functionalities are generally compatible with these reaction conditions. A study on the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes demonstrated moderate to excellent yields under optimized conditions using a palladium catalyst, a phosphine (B1218219) ligand, and a copper(I) additive in DMF. scirp.orgsemanticscholar.org

Buchwald-Hartwig Amination: This powerful method allows for the formation of a carbon-nitrogen bond, enabling the synthesis of a wide range of substituted aminopyridines. wikipedia.orgorganic-chemistry.orgresearchgate.netacsgcipr.orglibretexts.org The reaction involves the coupling of an aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. The amino group already present on the pyridine ring could potentially interfere with the reaction, either by acting as a competing nucleophile or by coordinating to the palladium catalyst. Therefore, protection of the existing amino group might be necessary to achieve selective amination at the 5-position.

Reactions at the Amino Functionality (N-2 of Pyridine and Amino-ethyl group)

The primary amino group at the 2-position of the pyridine ring is a versatile functional group that can undergo a variety of transformations.

Acylation, Alkylation, and Amidation Reactions

The nucleophilic nature of the amino group allows it to readily participate in acylation, alkylation, and amidation reactions.

Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group during subsequent transformations.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, controlling the degree of alkylation to obtain the monoalkylated product can be challenging, as the initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines. Reductive amination provides a more controlled method for mono-alkylation.

Amidation: While the amino group itself undergoes acylation to form amides, the term "amidation" can also refer to the coupling of the amino group with a carboxylic acid, typically mediated by a coupling reagent, to form an amide bond.

Condensation Reactions Leading to Imines and Heterocycles (e.g., Schiff Base Formation)

The primary amino group can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. anveshanaindia.comnih.govresearchgate.netekb.egorientjchem.org This reaction is typically acid- or base-catalyzed and involves the formation of a carbinolamine intermediate followed by the elimination of water. anveshanaindia.comnih.gov The resulting imine can be a stable product or a reactive intermediate that can undergo further reactions. For instance, the condensation of 2-aminopyridines with various carbonyl compounds is a common strategy for the synthesis of fused heterocyclic systems, such as imidazo[1,2-a]pyridines. rsc.org

Interactive Table: Illustrative Schiff Base Formation

Carbonyl CompoundCatalystSolventReaction Time (h)Product Type
BenzaldehydeAcetic AcidEthanol (B145695)4Imine
Acetonep-Toluenesulfonic acidToluene6Imine
2-AcetylpyridineNone (thermal)Xylene8Imidazo[1,2-a]pyridine

Note: The data in this table is illustrative and based on general conditions for Schiff base formation with 2-aminopyridines. Specific outcomes for this compound may differ.

Reactivity of the Secondary Alcohol Group

The secondary alcohol functionality on the ethyl substituent at the 3-position provides another site for chemical modification.

Common reactions of secondary alcohols include oxidation, esterification, and etherification.

Oxidation: Secondary alcohols can be oxidized to ketones using a variety of oxidizing agents. khanacademy.orgchemguide.co.uklibretexts.orglibretexts.orgkhanacademy.org Common reagents for this transformation include chromic acid (Jones reagent), pyridinium (B92312) chlorochromate (PCC), and Swern oxidation conditions. The choice of oxidant will depend on the presence of other sensitive functional groups in the molecule. For instance, milder reagents like PCC are often preferred to avoid over-oxidation or side reactions with the amino group. libretexts.org

Esterification: The alcohol can be converted to an ester through reaction with a carboxylic acid or its derivatives, such as an acyl chloride or anhydride. This reaction is often catalyzed by an acid or a base.

Etherification: The formation of an ether from the alcohol can be achieved through a Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide in an SN2 reaction. wikipedia.orgmasterorganicchemistry.comedubirdie.comkhanacademy.orgyoutube.com

Oxidation and Reduction Pathways

Oxidation:

The secondary alcohol group in this compound is susceptible to oxidation to form the corresponding ketone, 1-(2-amino-5-bromopyridin-3-yl)ethanone. This transformation is a common reaction for secondary alcohols. wikipedia.org A variety of oxidizing agents can be employed for this purpose.

Common reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents like pyridinium chlorochromate (PCC) and Jones reagent (chromic acid). wikipedia.orgresearchgate.net PCC is a milder reagent and is often preferred to minimize side reactions. byjus.comresearchgate.net The reaction with PCC is typically carried out in an anhydrous solvent such as dichloromethane (B109758) (DCM). byjus.com

Another set of reagents for this oxidation are those based on dimethyl sulfoxide (B87167) (DMSO), such as in the Swern and Moffatt-Pfitzner oxidations. wikipedia.org These methods offer mild conditions and avoid the use of heavy metals.

The amino group on the pyridine ring could potentially undergo oxidation to form an N-oxide or other oxidized species, especially with stronger oxidizing agents. acsgcipr.org Peroxy acids are known to oxidize the nitrogen atom of aminopyridines. acsgcipr.org Therefore, achieving selective oxidation of the alcohol without affecting the amino group requires careful selection of the oxidizing agent and reaction conditions.

Oxidizing Agent CategorySpecific Reagent Example(s)Expected ProductGeneral Conditions
Chromium (VI) ReagentsPyridinium Chlorochromate (PCC), Jones Reagent (H₂CrO₄)1-(2-amino-5-bromopyridin-3-yl)ethanoneAnhydrous organic solvent (e.g., DCM) for PCC
DMSO-based ReagentsSwern Oxidation (oxalyl chloride, DMSO, triethylamine)1-(2-amino-5-bromopyridin-3-yl)ethanoneLow temperature, anhydrous conditions
Hypervalent Iodine ReagentsDess-Martin Periodinane1-(2-amino-5-bromopyridin-3-yl)ethanoneRoom temperature, anhydrous organic solvent

Reduction:

Theoretically, the secondary alcohol in this compound is already in a reduced state. Further reduction of this functional group is not possible without cleavage of the C-O bond, which is not a typical reduction pathway under standard conditions.

However, the corresponding ketone, 1-(2-amino-5-bromopyridin-3-yl)ethanone, can be reduced to regenerate the secondary alcohol, this compound. This reduction of a pyridyl ketone to a pyridyl alcohol is a well-established transformation. pearson.commasterorganicchemistry.commdpi.com

Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). acs.org Catalytic hydrogenation can also be employed. tamu.edu The choice of reducing agent can be influenced by the presence of other reducible functional groups. In this case, the bromo-substituent on the pyridine ring might be susceptible to reduction under certain catalytic hydrogenation conditions.

Reducing AgentExpected Product from KetoneGeneral Conditions
Sodium Borohydride (NaBH₄)This compoundProtic solvent (e.g., methanol, ethanol)
Lithium Aluminum Hydride (LiAlH₄)This compoundAprotic solvent (e.g., THF, diethyl ether)
Catalytic Hydrogenation (e.g., H₂/Pd-C)This compoundVaries depending on catalyst and substrate

Etherification, Esterification, and Mitsunobu Reactions

Etherification:

The hydroxyl group of this compound can undergo etherification to form ethers. A common method for this transformation is the Williamson ether synthesis. wikipedia.orgbyjus.com This reaction typically involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. wikipedia.orgmasterorganicchemistry.com Strong bases such as sodium hydride (NaH) are often used to generate the alkoxide.

Given that this compound is a secondary alcohol, the choice of the alkyl halide is crucial to avoid competing elimination reactions. masterorganicchemistry.com Primary alkyl halides are preferred. wikipedia.org The amino group on the pyridine ring could also be deprotonated under strongly basic conditions, potentially leading to side reactions.

Esterification:

The secondary alcohol of this compound can be converted to an ester through reaction with a carboxylic acid or its derivative. The Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst (e.g., sulfuric acid), is a common method. researchgate.netmdpi.comtamu.edu The reaction is an equilibrium process, and removal of water can drive it towards the product. tamu.edu

Alternatively, more reactive acylating agents such as acyl chlorides or acid anhydrides can be used to form esters. These reactions are generally faster and not reversible. chemguide.co.uk Pyridine is often used as a base in these reactions to neutralize the HCl or carboxylic acid byproduct. echemi.com The amino group on the substrate molecule could potentially react with the acylating agent, leading to the formation of an amide. Therefore, selective esterification of the alcohol may require protection of the amino group.

Mitsunobu Reaction:

The Mitsunobu reaction provides a versatile method for the conversion of primary and secondary alcohols to a variety of functional groups, including esters and ethers, with inversion of stereochemistry at the alcohol carbon. organic-chemistry.orgnih.gov The reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov

In the context of this compound, the Mitsunobu reaction could be used to form esters by using a carboxylic acid as the nucleophile, or ethers by using a phenol (B47542) as the nucleophile. organic-chemistry.org A key feature of the Mitsunobu reaction is that the nucleophile should be acidic (typically with a pKa less than 15). organic-chemistry.org The amino group of the substrate, being basic, could potentially interfere with the reaction, and its reactivity under Mitsunobu conditions would need to be considered. nih.govresearchgate.net

Reaction TypeReagentsExpected ProductKey Considerations
Etherification 1. Strong Base (e.g., NaH)2. Primary Alkyl Halide (R-X)1-(2-Amino-5-bromopyridin-3-yl)-1-alkoxyethanePotential for competing elimination with secondary/tertiary alkyl halides. Possible side reactions at the amino group.
Esterification Carboxylic Acid (RCOOH) + Acid CatalystorAcyl Chloride (RCOCl) + Base1-(2-Amino-5-bromopyridin-3-yl)ethyl esterEquilibrium in Fischer esterification. Potential for N-acylation of the amino group.
Mitsunobu Reaction PPh₃, DEAD/DIAD, Nucleophile (e.g., RCOOH, ArOH)Ester or Ether with inverted stereochemistryRequires an acidic nucleophile. Potential for side reactions involving the amino group.

Investigations into Reaction Mechanisms and Intermediates

The reaction mechanisms for the transformations of this compound are generally expected to follow established pathways for the respective functional group reactions.

Oxidation and Reduction Pathways:

The oxidation of the secondary alcohol with a chromium(VI) reagent like PCC likely proceeds through the formation of a chromate (B82759) ester intermediate. researchgate.net This is followed by an E2-like elimination of a proton from the carbon bearing the oxygen, with the chromium species acting as the leaving group, to form the ketone. researchgate.net

The reduction of the corresponding ketone with a hydride reagent such as NaBH₄ involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide by the solvent to yield the secondary alcohol.

Etherification, Esterification, and Mitsunobu Reactions:

The Williamson ether synthesis proceeds via a classic SN2 mechanism. wikipedia.org The alkoxide of this compound, formed by deprotonation, acts as the nucleophile and attacks the electrophilic carbon of an alkyl halide, displacing the halide ion in a single concerted step. byjus.com

Fischer esterification involves the acid-catalyzed activation of the carboxylic acid. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer steps and the elimination of a water molecule lead to the formation of the ester. mdpi.comyoutube.comkhanacademy.org

The Mitsunobu reaction has a more complex mechanism involving several intermediates. organic-chemistry.org Initially, the triphenylphosphine attacks the azodicarboxylate to form a betaine (B1666868) intermediate. This betaine then deprotonates the alcohol, forming an alkoxide and a protonated phosphonium (B103445) species. The alkoxide then attacks the phosphonium species to form an alkoxyphosphonium salt. This intermediate is a key species as it has a good leaving group (triphenylphosphine oxide). The nucleophile (e.g., a carboxylate) then displaces the triphenylphosphine oxide in an SN2 reaction, leading to the final product with inverted stereochemistry. organic-chemistry.org The potential for the amino group to interact with these intermediates would be a key area for mechanistic investigation.

Theoretical and Computational Chemistry Studies of 1 2 Amino 5 Bromopyridin 3 Yl Ethanol

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-(2-Amino-5-bromopyridin-3-yl)ethanol, DFT calculations would be instrumental in understanding its fundamental chemical properties.

This process involves calculating the lowest energy arrangement of atoms in the molecule, predicting its most stable three-dimensional shape. The analysis would identify key structural parameters such as bond lengths, bond angles, and dihedral angles. A conformational analysis would further explore different spatial arrangements (conformers) of the ethanol (B145695) substituent relative to the pyridine (B92270) ring and identify the most energetically favorable ones.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. FMO analysis would pinpoint the distribution of these orbitals across the molecule, indicating likely sites for electron donation (HOMO) and acceptance (LUMO).

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface. This visual tool helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP map would predict the most probable sites for electrophilic and nucleophilic attacks, offering insights into its intermolecular interactions.

DFT calculations can accurately predict spectroscopic data. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies would provide a theoretical spectrum. This data is invaluable for complementing and confirming experimental findings, aiding in the structural characterization of the compound.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solvent Effects

Molecular Dynamics simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound would reveal its dynamic behavior, including conformational changes and flexibility. By performing these simulations in various solvents (e.g., water, ethanol), researchers could study how the solvent environment affects the molecule's structure and stability.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be used to map out potential chemical reaction pathways. For this compound, this could involve modeling its synthesis or its reactions with other molecules. This analysis would identify the structures of transition states—the highest energy points along a reaction coordinate—and calculate the activation energies required for the reactions to occur, providing a deeper understanding of the reaction mechanisms and kinetics.

Intermolecular Interaction Analysis of this compound

The supramolecular architecture and resulting physicochemical properties of crystalline this compound are dictated by a network of intermolecular interactions. Theoretical and computational chemistry studies provide a framework for understanding the nature and strength of these non-covalent forces, primarily hydrogen bonding and halogen bonding.

Hydrogen Bonding

This compound possesses multiple functional groups capable of participating in hydrogen bonding, acting as both donors and acceptors. The primary hydrogen bond donors are the amino (-NH₂) group and the hydroxyl (-OH) group of the ethanol substituent. Potential hydrogen bond acceptors include the nitrogen atom of the pyridine ring, the oxygen atom of the hydroxyl group, and the nitrogen atom of the amino group. This multiplicity of sites allows for the formation of a complex and varied network of hydrogen bonds, which are crucial in stabilizing the crystal lattice.

Computational studies on related amino alcohol structures indicate that the NH₃⁺∙∙∙⁻OOC heterosynthon is a common and robust feature in their crystal structures when cocrystallized with carboxylic acids. While this compound is a neutral molecule, the principles of hydrogen bonding between strong donors and acceptors remain. In the solid state, it is anticipated that strong hydrogen bonds, such as O-H···N(pyridine) and N-H···O, would be prominent. Theoretical studies on aminopyridine derivatives have shown that the formation of hydrogen bonds can lead to shifts in vibrational frequencies, which can be predicted using computational methods like Density Functional Theory (DFT).

The potential hydrogen bonding interactions for this compound are summarized in the table below.

Donor GroupHydrogen AtomAcceptor AtomInteraction TypeExpected Strength
Hydroxyl (-OH)HN (Pyridine)IntermolecularStrong
Hydroxyl (-OH)HO (Hydroxyl)IntermolecularModerate
Hydroxyl (-OH)HN (Amino)IntermolecularModerate
Amino (-NH₂)HO (Hydroxyl)IntermolecularModerate
Amino (-NH₂)HN (Pyridine)IntermolecularModerate
Amino (-NH₂)HN (Amino)IntermolecularWeak

This table represents theoretically plausible hydrogen bonding interactions. The actual interactions and their strengths in a crystal structure would require experimental determination or high-level computational modeling.

Halogen Bonding

In addition to hydrogen bonding, the bromine atom at the 5-position of the pyridine ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). The strength of a halogen bond is dependent on the polarizability of the halogen atom and the electron-withdrawing nature of the group to which it is attached.

Computational and crystallographic studies on 5-bromopyridine derivatives have demonstrated their capacity to form halogen bonds. The presence of the electron-withdrawing pyridine ring enhances the electrophilic character of the bromine atom's σ-hole, making it a viable halogen bond donor. Potential halogen bond acceptors in the crystal lattice of this compound could include the nitrogen and oxygen atoms of neighboring molecules.

The potential halogen bonding interactions for this compound are outlined in the table below.

Halogen Bond DonorHalogen Bond AcceptorInteraction TypeExpected Strength
C-BrN (Pyridine)IntermolecularModerate
C-BrO (Hydroxyl)IntermolecularModerate to Weak
C-BrN (Amino)IntermolecularWeak

This table represents theoretically plausible halogen bonding interactions based on studies of related compounds. Confirmation and quantification of these interactions for the specific molecule would necessitate dedicated experimental or computational investigation.

Applications of 1 2 Amino 5 Bromopyridin 3 Yl Ethanol As a Synthetic Building Block

Precursor in the Synthesis of Complex Pyridine (B92270) Heterocycles and Derivatives

There are no available studies detailing the use of 1-(2-Amino-5-bromopyridin-3-yl)ethanol as a direct precursor for complex pyridine heterocycles. Although general synthetic routes often employ substituted 2-aminopyridines, specific examples and reaction data involving the title compound are not published.

Construction of Fused Pyridine Systems (e.g., imidazopyridines, azaindoles)

No specific examples are documented in the scientific literature where this compound is used to construct fused pyridine systems such as imidazopyridines or azaindoles. Synthetic strategies for these scaffolds typically start from related precursors like 2-amino-5-bromopyridine (B118841) or its iodo- and acetyl-analogs, but not the specific ethanol (B145695) derivative.

Synthesis of Polyfunctionalized Pyridine Derivatives with Specific Architectures

The role of this compound in the synthesis of polyfunctionalized pyridine derivatives with specific architectures is not described in the available research.

Ligand Design in Coordination Chemistry and Catalysis

There is no documented use of this compound in ligand design for coordination chemistry or catalysis. While the simpler molecule, 2-amino-5-bromopyridine, has been shown to act as a ligand in forming metal complexes, the influence and role of the 1-ethanol substituent at the 3-position have not been investigated.

Role in the Synthesis of Advanced Materials Precursors

No information is available regarding the application of this compound as a precursor in the synthesis of advanced materials.

Derivatization and Design of Analogues of 1 2 Amino 5 Bromopyridin 3 Yl Ethanol

Systematic Functional Group Modifications (e.g., variation of halogen, amino, and hydroxyl moieties)

The chemical architecture of 1-(2-Amino-5-bromopyridin-3-yl)ethanol allows for a wide range of systematic modifications to its primary functional groups. These alterations can significantly impact the molecule's electronic properties, solubility, and steric profile. ashp.org

Halogen Moiety (Bromo Group): The bromine atom at the C5 position is a versatile handle for introducing structural diversity, primarily through cross-coupling reactions. It can be substituted with various alkyl, aryl, or other functional groups. Furthermore, the nature of the halogen itself can be varied (e.g., replacing bromine with chlorine or iodine), which can fine-tune the reactivity of the molecule in subsequent synthetic steps. For instance, an iodo-analogue would be more reactive in many standard cross-coupling protocols.

Amino Moiety (NH2 Group): The primary amino group at the C2 position is nucleophilic and can undergo a variety of transformations. Acylation with different acid chlorides or anhydrides can produce a library of amide derivatives. researchgate.net Alkylation can yield secondary or tertiary amines. The amino group also directs the regioselectivity of certain reactions and its modification can alter these directing effects. For example, N-acylation protects the amino group and can facilitate other transformations on the pyridine (B92270) ring. researchgate.net

Hydroxyl Moiety (OH Group): The secondary alcohol is a key site for modification. It can be oxidized to the corresponding ketone (2-amino-5-bromo-3-acetylpyridine), which serves as a precursor for other derivatives. Esterification with various carboxylic acids or acylation can introduce a range of ester functionalities. The hydroxyl group can also be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions, or it can be alkylated to form ethers.

The following table summarizes potential modifications to the functional groups of this compound.

Original Functional GroupPositionModification TypeResulting Functional Group
Bromo (-Br)C5Suzuki CouplingAryl, Alkyl
Bromo (-Br)C5Sonogashira CouplingAlkynyl
Bromo (-Br)C5Buchwald-Hartwig AminationSubstituted Amino
Amino (-NH2)C2AcylationAmide (-NHCOR)
Amino (-NH2)C2AlkylationSecondary/Tertiary Amine
Hydroxyl (-OH)Ethanol (B145695)OxidationKetone
Hydroxyl (-OH)EthanolEsterificationEster (-OCOR)
Hydroxyl (-OH)EthanolEtherificationEther (-OR)

Synthesis of Chiral Analogues and Stereoisomers

The ethanol substituent on the pyridine ring contains a chiral center at the carbon bearing the hydroxyl group, meaning the compound can exist as a pair of enantiomers. The synthesis and study of stereoisomerically pure analogues are critical, as chirality often dictates biological activity. researchgate.net

The primary route to obtaining chiral analogues is through the asymmetric synthesis of the alcohol. This is most commonly achieved by the enantioselective reduction of the precursor ketone, 2-amino-5-bromo-3-acetylpyridine. Biocatalytic methods, employing enzymes such as alcohol dehydrogenases from various microorganisms, are particularly effective for this transformation. nih.gov These enzymatic reductions can provide high yields and excellent enantiomeric excess (>99% ee) for either the (S)- or (R)-enantiomer, depending on the specific enzyme selected. nih.gov

Alternatively, chiral resolution of the racemic mixture of this compound can be performed. This involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical means such as crystallization or chromatography. Subsequent removal of the chiral auxiliary regenerates the pure enantiomers. Chiral 1,2-amino alcohols are valuable building blocks in asymmetric synthesis. researchgate.netresearchgate.net

Exploration of Positional Isomers and Ring System Variations

The exploration of positional isomers, where the substituents are rearranged on the pyridine ring, is a fundamental strategy in analogue design. Changing the relative positions of the amino, bromo, and ethanol groups can lead to significant changes in the molecule's conformation, electronic distribution, and ability to interact with other molecules. For example, moving the bromo group from the C5 to the C3 position would create 1-(2-Amino-3-bromopyridin-5-yl)ethanol, an isomer with potentially different chemical reactivity.

Further structural diversity can be achieved by altering the core heterocyclic ring system itself. Replacing the pyridine ring with other nitrogen-containing heterocycles, such as pyridazine (B1198779), pyrimidine, or pyrazine, generates a new class of analogues. For instance, pyridazine derivatives are known to possess a wide range of pharmacological properties. researchgate.net These modifications alter the fundamental electronic nature and geometry of the scaffold.

The table below illustrates some potential positional isomers of the parent compound.

Compound NameStructure (Schematic Description)
This compoundParent Compound: Bromo at C5, Amino at C2, Ethanol at C3
1-(2-Amino-5-bromopyridin-4-yl)ethanolIsomer 1: Ethanol group moved to C4
1-(3-Amino-5-bromopyridin-2-yl)ethanolIsomer 2: Amino group at C3, Ethanol group at C2
1-(6-Amino-5-bromopyridin-3-yl)ethanolIsomer 3: Amino group at C6
2-((5-Bromopyridin-2-yl)amino)ethanolIsomer 4: Amino and ethanol groups rearranged

Structure-Reactivity Relationship (SRR) Studies of Derivatives in Chemical Transformations

Structure-Reactivity Relationship (SRR) studies investigate how the structural modifications detailed in the preceding sections influence the molecule's reactivity in subsequent chemical transformations.

The electronic effects of substituents on the pyridine ring are paramount. Modifying the amino group to an electron-withdrawing amide, for example, will decrease the electron density of the pyridine ring, making it less susceptible to electrophilic substitution but potentially more susceptible to nucleophilic aromatic substitution. Conversely, alkylating the amino group enhances its electron-donating character.

The position of the substituents dramatically affects reactivity. The relative placement of the amino and bromo groups can influence the ease of cross-coupling reactions at the C-Br bond. Steric hindrance also plays a crucial role; a bulky group adjacent to a reactive site can impede a transformation that would otherwise proceed smoothly in a less hindered isomer.

In the context of chiral analogues, the stereochemistry at the alcohol center can direct the stereochemical outcome of subsequent reactions at adjacent sites, a phenomenon known as diastereoselective synthesis. The absolute configuration of the alcohol can influence how a reagent approaches the molecule, leading to the preferential formation of one stereoisomer over another in a new product. Understanding these relationships is essential for the rational design of synthetic routes to complex target molecules based on the this compound scaffold.

Conclusions and Future Research Directions

Summary of Current Research Findings on 1-(2-Amino-5-bromopyridin-3-yl)ethanol

Direct scholarly research on this compound is notably scarce in publicly accessible literature. Its mention is primarily confined to chemical supplier catalogs, indicating its availability as a potential building block for chemical synthesis. The lack of dedicated studies means that its specific reactivity, biological activity, and material properties are largely uncharacterized.

However, based on the known chemistry of its constituent functional groups on a pyridine (B92270) core, we can infer a set of expected properties and reactivities. The 2-amino group is known to be a potent directing group in electrophilic substitutions and a key site for nucleophilic reactions and metal coordination. wikipedia.orgyoutube.com The 5-bromo substituent offers a handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. nih.govacs.org The ethanol (B145695) substituent at the 3-position provides a chiral center and a site for esterification, etherification, or oxidation, further expanding its synthetic utility. The interplay of these groups is expected to offer a rich chemical landscape for exploration.

A summary of the key functionalities and their potential reactivities is presented in the table below.

Functional GroupPositionPotential Reactivity
2-Amino2Nucleophilic substitution, diazotization, amide formation, directing group for electrophilic substitution.
5-Bromo5Suzuki, Stille, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions; Grignard formation. nih.govresearchgate.net
1-Ethanol3Oxidation to a ketone, esterification, etherification, nucleophilic substitution of the hydroxyl group.

Unexplored Synthetic Avenues and Methodological Innovations

The synthesis of this compound itself is not well-documented in academic literature, presenting an immediate area for research. Several synthetic strategies can be envisaged based on established pyridine chemistry.

One plausible route could involve the multi-step transformation of a readily available substituted pyridine. For instance, starting from 2-amino-5-bromopyridine (B118841), a 3-acetyl group could be introduced via a Friedel-Crafts-type acylation, followed by asymmetric reduction to yield the chiral ethanol moiety. The regioselectivity of the acylation would be a critical step to control.

Alternatively, a convergent synthesis could be employed, where a suitably functionalized precursor already containing the ethanol side chain is cyclized to form the pyridine ring. The Hantzsch pyridine synthesis, for example, could potentially be adapted for this purpose, although it would require careful selection of the starting materials to achieve the desired substitution pattern. ijarsct.co.in

Future methodological innovations could focus on developing a stereoselective synthesis to obtain enantiomerically pure forms of the compound. This could involve the use of chiral catalysts for the reduction of a ketone precursor or the enzymatic resolution of the racemic alcohol. frontiersin.org

Potential Synthetic StrategyKey TransformationChallenges
Linear Synthesis from 2-Amino-5-bromopyridineFriedel-Crafts acylation followed by asymmetric reduction.Regioselectivity of acylation, achieving high enantioselectivity in reduction.
Convergent SynthesisHantzsch pyridine synthesis or similar cyclization. ijarsct.co.inAvailability of suitably functionalized precursors, control of regiochemistry during cyclization.
Stereoselective SynthesisAsymmetric reduction of a 3-acetyl-2-amino-5-bromopyridine. frontiersin.orgDevelopment of a highly efficient and selective catalytic system.

Opportunities for Novel Chemical Transformations and Reaction Discovery

The trifunctional nature of this compound provides a fertile ground for the discovery of novel chemical transformations. The simultaneous presence of an amino group, a bromine atom, and a secondary alcohol on a pyridine ring allows for a variety of selective and sequential reactions.

For instance, the bromine atom can be utilized in palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or alkyl groups. acs.org Subsequently, the amino group could be diazotized and converted to other functionalities, or it could be used to construct fused heterocyclic systems. The hydroxyl group could be oxidized to a ketone, opening up another set of reactions such as aldol (B89426) condensations or the formation of imines.

The development of orthogonal protection strategies for the amino and hydroxyl groups would be crucial to selectively functionalize the molecule. This would enable the synthesis of a diverse library of derivatives for screening in various applications. Furthermore, the proximity of the amino and ethanol groups might allow for intramolecular cyclization reactions to form novel heterocyclic scaffolds.

Potential for Integration with Flow Chemistry and Sustainable Synthesis

Modern synthetic chemistry is increasingly moving towards more sustainable and efficient methodologies, with flow chemistry being a prominent example. sci-hub.seacs.org The synthesis of pyridine derivatives has been shown to be amenable to flow processes, which can offer advantages in terms of safety, scalability, and reaction control. nih.govresearchgate.netacs.org

The synthesis of this compound and its derivatives could be adapted to flow chemistry setups. For example, a multi-step synthesis could be designed where each step is performed in a separate flow module, with in-line purification to minimize handling and waste. The use of solid-supported reagents and catalysts would further enhance the sustainability of the process.

Green chemistry principles can also be applied to the synthesis. nih.govacs.orgrsc.org This could involve the use of greener solvents, catalytic methods to replace stoichiometric reagents, and atom-economical reactions. nih.govnih.gov For example, exploring biocatalytic methods for the asymmetric reduction of the ketone precursor would be a highly sustainable approach. frontiersin.org

Outlook on the Role of Pyridine-Based Amino Alcohols in Future Chemical Research

Pyridine-based amino alcohols are important structural motifs in many biologically active compounds and functional materials. rsc.orgnih.govnih.gov The unique combination of a hydrogen bond donor (hydroxyl and amino groups) and acceptor (pyridine nitrogen) makes them valuable scaffolds in drug discovery for targeting enzymes and receptors.

The future research on this compound and its derivatives could focus on several key areas:

Medicinal Chemistry: The compound could serve as a versatile starting material for the synthesis of new therapeutic agents. The ability to functionalize the molecule at three different positions allows for the creation of a diverse library of compounds for screening against various diseases, including cancer and infectious diseases. nih.gov

Materials Science: The pyridine nitrogen and the amino group can act as ligands for metal coordination, making these compounds interesting candidates for the development of new catalysts, sensors, and functional materials.

Agrochemicals: Pyridine derivatives are widely used in the agrochemical industry. grandviewresearch.com The structural features of this compound could be exploited to develop new herbicides, fungicides, or insecticides.

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